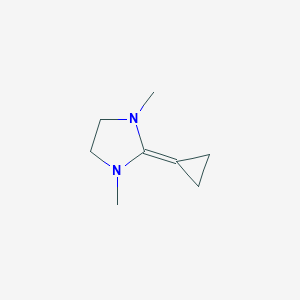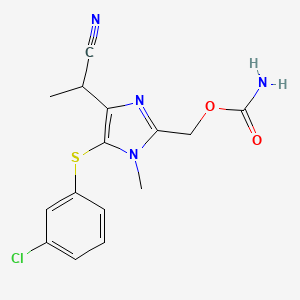![molecular formula C17H29N3S B12935817 5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine CAS No. 90138-98-0](/img/structure/B12935817.png)
5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine is a heterocyclic compound that belongs to the class of thiadiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine can be achieved through a multicomponent reaction involving 1,3,4-thiadiazole-amines, aldehydes, and active methylene compounds. One common method involves the use of vanadium oxide loaded on fluorapatite as a catalyst. The reaction is typically carried out in ethanol solvent at room temperature, yielding the desired product in high efficiency (90-97%) within a short reaction time (25-30 minutes) .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar multicomponent reactions. The use of heterogeneous catalysts, such as vanadium oxide on fluorapatite, allows for efficient and sustainable production. The reaction conditions are optimized to ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Scientific Research Applications
5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the STAT3 enzyme, which plays a role in cancer cell proliferation . The exact molecular targets and pathways involved depend on the specific application and biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
7H-1,3,4-Thiadiazolo[3,2-a]pyrimidine: A related compound with similar structural features and biological activities.
5,7,7-Trimethyl-2-(phenoxymethyl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine:
Uniqueness
5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine stands out due to its unique nonyl side chain, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90138-98-0 |
|---|---|
Molecular Formula |
C17H29N3S |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
5,7,7-trimethyl-2-nonyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine |
InChI |
InChI=1S/C17H29N3S/c1-5-6-7-8-9-10-11-12-15-19-20-14(2)13-17(3,4)18-16(20)21-15/h13H,5-12H2,1-4H3 |
InChI Key |
DVAIJDCYJTXWGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=NN2C(=CC(N=C2S1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


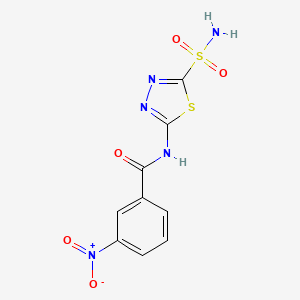
![4-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B12935738.png)
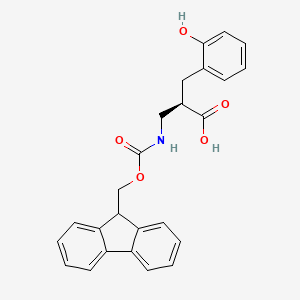

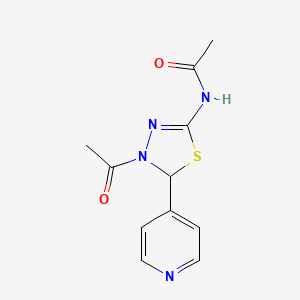

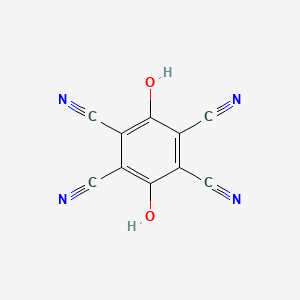
![12-hydroxy-1,10-bis(2,3,5,6-tetramethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935765.png)
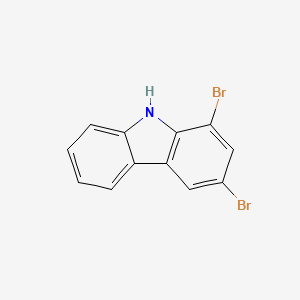
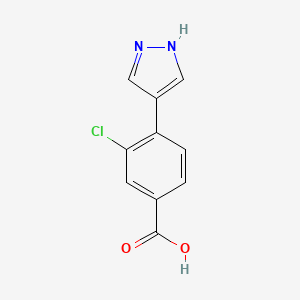
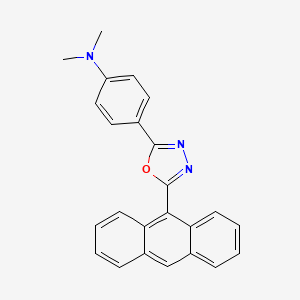
![Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12935816.png)
